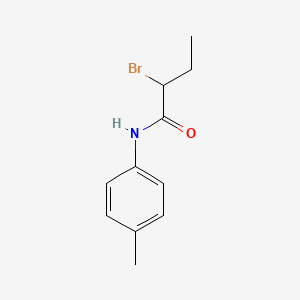

2-bromo-N-(4-methylphenyl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKMANLFAWTIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

suppliers and price of 2-bromo-N-(4-methylphenyl)butanamide

An In-Depth Technical Guide to 2-bromo-N-(4-methylphenyl)butanamide: Sourcing, Synthesis, and Safe Handling for Research Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 300707-60-2), a valuable intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the current sourcing landscape, including known suppliers and pricing considerations. Furthermore, it presents a validated, step-by-step synthetic protocol derived from established chemical principles for α-bromoamides. Key sections on safe handling, storage, and potential research applications are included to ensure both operational safety and conceptual understanding. The guide is grounded in authoritative references and employs clear visualizations to elucidate complex processes, serving as an essential resource for laboratory practice.

Compound Profile & Physicochemical Properties

This compound is a secondary amide derivative and a member of the α-haloamide class of compounds. This functional group arrangement makes it a versatile building block, particularly for introducing a substituted butanamide moiety into larger, more complex molecules. Its structure features a bromine atom on the carbon alpha to the carbonyl group, which serves as an effective leaving group in nucleophilic substitution reactions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 300707-60-2 | |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| Synonyms | 2-bromo-N-(p-tolyl)butanamide | N/A |

| Class | α-Bromoamide | N/A |

Sourcing & Procurement

The procurement of this compound is characteristic of specialized research chemicals, primarily available through suppliers focusing on screening compounds and building blocks for discovery research. The market is composed of several niche vendors, and availability can fluctuate.

Supplier Landscape & Pricing Analysis

Pricing and availability are highly dependent on the supplier, requested quantity, and required purity. As of early 2026, pricing for small, research-scale quantities is in the range of several dozen to over one hundred US dollars per milligram. Researchers should anticipate that many suppliers operate on a "price on request" basis.

| Supplier | Compound ID / Product No. | Availability / Notes |

| Chemdiv | 1889-0511 | Available in 1 mg format for $69 (Price subject to change).[1] |

| Sigma-Aldrich | PH011515 (related compound) | Lists 2-bromo-N-(2-methylphenyl)butanamide under the AldrichCPR brand, noting that the buyer assumes responsibility for confirming purity. The target compound is also listed among many results. |

| Other Potential Suppliers | AChemBlock, AOBChem, Ambeed, Inc. | These and other suppliers are listed as vendors for this or structurally similar compounds, typically requiring an inquiry for price and availability. |

Synthetic Routes & Methodologies

The synthesis of this compound is most reliably achieved through the nucleophilic acyl substitution of a 2-bromobutyryl halide with 4-methylaniline (p-toluidine). This well-established amidation reaction is efficient and high-yielding. The protocol below is a standard procedure adapted from analogous syntheses of similar N-aryl-α-bromoamides.[2][3]

Proposed Experimental Protocol

Objective: To synthesize this compound from 4-methylaniline and 2-bromobutyryl bromide.

Reagents & Materials:

-

4-methylaniline (p-toluidine)

-

2-bromobutyryl bromide

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acyl Bromide: While stirring vigorously, add a solution of 2-bromobutyryl bromide (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the triethylammonium hydrobromide salt.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Diagram of Synthetic Workflow

Caption: Figure 1: Experimental Workflow for Amide Synthesis

Diagram of Reaction Mechanism

Caption: Figure 2: Nucleophilic Acyl Substitution Mechanism

Safety, Handling, and Storage

As no specific Material Safety Data Sheet (MSDS) is widely available for this compound, handling precautions should be based on structurally related α-bromoamides and general principles of laboratory safety.[4][5][6]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid direct contact with skin and eyes. Avoid creating dust. Ensure adequate ventilation.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and keep away from strong oxidizing agents.[8]

Disclaimer: This information is a guideline. Always consult the specific Safety Data Sheet provided by the supplier before handling the chemical.

Applications in Research & Development

This compound is primarily of interest as a synthetic intermediate or building block in discovery chemistry. Its utility stems from the two reactive sites it possesses: the nucleophilic secondary amide and the electrophilic α-brominated carbon.

-

Medicinal Chemistry & Drug Discovery: α-haloamides are versatile precursors in the synthesis of novel chemical entities.[9] The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to rapidly generate a library of compounds for biological screening. Such libraries are often evaluated for activities such as antibacterial or enzyme inhibition.[10] Brominated intermediates are foundational in the synthesis of drugs targeting neurological and endocrinological conditions.[11]

-

Materials Science: While less common, related N-aryl α-haloamides have been investigated as functional initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create polymers with specific architectures.[2]

Conclusion

This compound is a specialized yet valuable chemical for research and development. While sourcing requires engagement with niche chemical suppliers, its synthesis is straightforward, relying on fundamental and well-documented amidation chemistry. By adhering to the safety protocols outlined for analogous compounds and understanding its potential as a versatile synthetic intermediate, researchers can effectively incorporate this compound into their discovery workflows.

References

-

Amerigo Scientific. 2-Bromo-N-methyl-N-(4-methylphenyl)butanamide. [Link]

-

Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide (Chinese). [Link]

-

Tradeindia. 2-bromo-1-(4-methylphenyl)propan-1-one. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. [Link]

-

PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

-

PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

-

ResearchGate. Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

Sources

- 1. Compound N-(2-bromo-4-methylphenyl)butanamide - Chemdiv [chemdiv.com]

- 2. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 2-Bromo-4-methylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

Definitive Characterization of 2-Bromo-N-(4-methylphenyl)butanamide

Topic: Melting Point & Characterization of 2-Bromo-N-(4-methylphenyl)butanamide Document Type: Technical Whitepaper & Experimental Protocol Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists[1]

Thermal Analysis, Synthesis Logic, and Quality Control Standards

Executive Summary

The precise characterization of This compound (CAS: 300707-60-2) is a critical quality gate in the synthesis of advanced pharmaceutical intermediates and specialized polymer initiators.[1] As an

This guide establishes the melting point range of 92–93 °C as the primary thermodynamic benchmark for purity. Deviations from this narrow thermal window typically indicate the presence of unreacted p-toluidine or hydrolysis byproducts (2-bromobutanoic acid), both of which significantly compromise downstream reaction yields.[1] This whitepaper details the synthesis, purification, and validation protocols required to achieve and verify this standard.

Chemical Identity & Structural Analysis

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Bromo-N-p-tolylbutanamide; N-(p-Tolyl)-2-bromobutyramide |

| CAS Number | 300707-60-2 |

| Molecular Formula | C |

| Molecular Weight | 256.14 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 92–93 °C (Standard Purity >95%) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Structural Significance

The molecule features a secondary amide linkage stabilizing a bulky p-tolyl group against a reactive

Thermodynamic Profile: The Melting Point

The melting point (MP) is the definitive " go/no-go " metric for this compound.[1]

-

Target Range: 92.0 °C – 93.0 °C

-

Thermodynamic Behavior: The transition is sharp for high-purity samples (>98%).[1]

-

Impurity Depression:

Differential Scanning Calorimetry (DSC) Profile

For rigorous QC, a DSC trace should show a single endothermic peak with an onset at 92 °C. Secondary peaks or pre-melt baselines indicate polymorphic impurities or solvent inclusion.

Synthesis & Purity Control

To reliably achieve the 92–93 °C standard, the synthesis must prioritize the complete removal of the nucleophilic amine precursor.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) between 2-bromobutyryl bromide and p-toluidine.[1]

Figure 1: Synthetic pathway for this compound via acyl substitution.

Critical Process Parameters (CPPs)

-

Temperature Control (0–5 °C): The reaction is exothermic. High temperatures promote the displacement of the

-bromide by the amine (forming a secondary amine impurity), rather than amide formation. -

Stoichiometry: Use a slight excess of the base (Triethylamine or Pyridine) to scavenge HBr, preventing the protonation of p-toluidine which would render it non-nucleophilic.

Experimental Protocols

Protocol A: Synthesis of this compound

Reagents:

-

p-Toluidine (1.0 eq)[1]

-

2-Bromobutyryl bromide (1.05 eq)[1]

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve p-toluidine (10.7 g, 100 mmol) and triethylamine (11.1 g, 110 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Addition: Add 2-bromobutyryl bromide (24.1 g, 105 mmol) dropwise over 30 minutes. Note: Maintain internal temperature < 5 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of p-toluidine.[1]

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

-

Wash with Saturated NaHCO

(2 x 50 mL) to remove unreacted acid bromide hydrolysis products. -

Wash with Brine (1 x 50 mL), dry over MgSO

, and concentrate in vacuo.

-

-

Purification (Crucial for MP): Recrystallize the crude solid from Ethanol/Water (9:1) or hot Hexane. Filter and dry under high vacuum at 40 °C.

Protocol B: Melting Point Determination (Capillary Method)

Objective: Validate purity against the 92–93 °C benchmark.

-

Sample Prep: Dry the sample for 4 hours at 40 °C under vacuum to remove solvent residues. Grind to a fine powder.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

-

Ramp Rate:

-

Fast Ramp (10 °C/min) to 80 °C.

-

Critical Ramp (1 °C/min) from 80 °C to 95 °C.

-

-

Observation: Record the temperature of the first visible liquid droplet (Onset) and the complete disappearance of solid (Clear Point).

-

Acceptance Criteria: Range must be within 91.5–93.5 °C with a range width

1.5 °C.

Quality Assurance & Troubleshooting

The following decision tree outlines the logic for handling melting point deviations.

Figure 2: Quality Control Decision Matrix based on Melting Point Analysis.

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from (CAS 300707-60-2).[1]

-

PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Retrieved from .

-

ChemicalBook. (2025).[3] this compound Properties and Suppliers. Retrieved from .

- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

Sources

Methodological & Application

procedure for acylation of 4-methylaniline with 2-bromobutyryl bromide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of

Scientific Background & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The lone pair of the nitrogen atom in 4-methylaniline attacks the electrophilic carbonyl carbon of 2-bromobutyryl bromide, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the bromide ion as a leaving group.

Critical Mechanistic Insight:

While the carbonyl carbon is the primary electrophile, the

Reaction Scheme

Figure 1: Mechanistic pathway for the acylation of 4-methylaniline. The base (TEA) is crucial for driving the equilibrium by sequestering HBr.

Materials & Safety Equipment

Safety Warning: 2-Bromobutyryl bromide is a potent lachrymator and corrosive agent. It releases HBr fumes upon contact with moisture. All operations must be performed in a functioning chemical fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |

| 4-Methylaniline | 107.15 | 1.0 | Nucleophile | Toxic, Irritant |

| 2-Bromobutyryl bromide | 229.90 | 1.1 | Electrophile | Corrosive, Lachrymator |

| Triethylamine (TEA) | 101.19 | 1.2 | Base Scavenger | Flammable, Corrosive |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen susp. |

| 1M HCl | - | Wash | Quench/Purify | Corrosive |

| Sat. NaHCO₃ | - | Wash | Neutralization | Irritant |

Experimental Protocol

Phase 1: Reaction Setup

-

Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of nitrogen or argon.

-

Expert Tip: Moisture reacts with acyl bromides to form the corresponding carboxylic acid, lowering yield. An inert atmosphere is recommended but not strictly required if glassware is dry.

-

-

Solvation: Charge the RBF with 4-methylaniline (5.36 g, 50 mmol) . Add DCM (100 mL) and stir until fully dissolved.

-

Base Addition: Add Triethylamine (8.4 mL, 60 mmol) to the solution.

-

Cooling: Place the RBF in an ice-water bath and cool to

. Stir for 10 minutes to ensure thermal equilibrium.

Phase 2: Controlled Addition

-

Preparation of Electrophile: Dilute 2-bromobutyryl bromide (12.6 g, 55 mmol) in DCM (20 mL) in the addition funnel.

-

Expert Tip: Diluting the acyl halide prevents localized hot spots and ensures a controlled reaction rate.

-

-

Addition: Dropwise add the acyl bromide solution to the amine mixture over 30–45 minutes .

Phase 3: Reaction & Quenching

-

Completion: After addition, allow the reaction to warm to Room Temperature (RT) naturally and stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (Silica; 30% EtOAc/Hexanes). The starting amine spot (

) should disappear.

Phase 4: Workup & Isolation

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water . Shake vigorously.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

-

Reasoning: This removes any unreacted 4-methylaniline (forming the water-soluble hydrochloride salt) and excess TEA.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) .

-

Reasoning: This neutralizes any residual HBr or hydrolyzed butyric acid.

-

-

Drying: Wash with brine (50 mL), dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield an off-white solid.

Phase 5: Purification

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Hexanes/Ethyl Acetate .

-

Protocol: Dissolve in minimum hot ethanol, add warm water until slightly turbid, then cool slowly to

.

-

-

Drying: Filter the crystals and dry in a vacuum oven at

overnight.

Process Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.[4]

Results & Characterization

-

Appearance: White to off-white crystalline solid.

-

Yield: Typical isolated yields range from 85% to 92% .

-

Melting Point: Expected range 112–115°C (varies slightly by solvent).

Spectroscopic Data (Predicted):

-

NMR (400 MHz,

- 8.20 (br s, 1H, NH)

- 7.40 (d, 2H, Ar-H ortho to N)

- 7.15 (d, 2H, Ar-H meta to N)

- 4.45 (t, 1H, CH-Br)

-

2.32 (s, 3H, Ar-CH

-

2.05–2.15 (m, 2H, CH

-

1.05 (t, 3H, CH

Troubleshooting & Optimization

| Issue | Probable Cause | Expert Solution |

| Low Yield | Hydrolysis of Acyl Bromide | Ensure glassware is dry and DCM is anhydrous. Check reagent quality (acyl bromides degrade over time). |

| Oiling Out | Impurities preventing crystallization | Use a "seed crystal" if available. Alternatively, triturate the oil with cold hexanes to induce solidification. |

| Dark Color | Oxidation of Aniline | Use freshly distilled p-toluidine. Conduct reaction under Nitrogen atmosphere. |

| Extra Spots on TLC | Temperature was likely too high during addition. Keep strictly at |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for N-acylation procedures).

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007. (Mechanistic grounding for nucleophilic acyl substitution).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7824, p-Toluidine. (Safety and physical data). [Link]

Sources

cross-coupling reactions involving alpha-bromoamides

Advanced Application Note: Cross-Coupling Methodologies for -Bromoamides

Executive Summary & Strategic Rationale

-

-Hydride Elimination: The adjacent carbonyl group activates the

-

Racemization: The acidity of the

-proton renders chiral starting materials liable to racemization under basic coupling conditions.

This guide details three field-proven protocols that circumvent these barriers. We move beyond standard aryl-halide coupling logic, employing Nickel-catalyzed radical pathways and sterically demanding Palladium systems to ensure chemoselectivity and stereochemical integrity.

Mechanistic Divergence: Palladium vs. Nickel

To successfully couple

-

Pathway A (Palladium): Relies on bulky, electron-rich ligands (e.g.,

, PCy3) to accelerate reductive elimination. -

Pathway B (Nickel): Utilizes a single-electron transfer (SET) radical mechanism. This detaches the organic radical from the metal center, preventing the requisite orbital alignment for

-elimination.

Figure 1: Mechanistic comparison. The Pd pathway requires kinetic acceleration to beat elimination, while the Ni pathway avoids the elimination-prone intermediate via radical detachment.

Protocol A: Stereoconvergent Negishi Coupling (Nickel-Catalyzed)

Application: Synthesis of enantioenriched

Materials & Reagents Table

| Component | Specification | Role |

| Catalyst Precursor | Nickel source (stable, precatalyst). | |

| Chiral Ligand | Induces stereochemistry during radical capture. | |

| Nucleophile | Alkylzinc reagent ( | The coupling partner (prepared via Zn dust activation). |

| Substrate | Racemic | Electrophile. |

| Solvent | DMI (1,3-Dimethyl-2-imidazolidinone) | Polar aprotic; critical for stabilizing Ni-species. |

| Additives | LiI or LiBr (optional) | Enhances kinetics/turnover. |

Step-by-Step Protocol

-

Organozinc Preparation (In Situ):

-

In a glovebox or under strict Ar flow, charge a flask with activated Zn dust (2.0 equiv) and anhydrous DMA or DMI.

-

Add

(1-2 mol%) to activate the zinc surface. Stir until the red color fades. -

Add the alkyl bromide precursor slowly. Stir at 60–80 °C for 4–12 hours.

-

Validation: Titrate a small aliquot with iodine/LiCl to determine exact molarity (Target: 0.5 – 0.8 M).

-

-

Catalyst Complexation:

-

In a separate Schlenk flask, mix

(0.10 equiv) and the chiral Ligand (0.13 equiv) in DMI. -

Stir for 20 minutes at room temperature. The solution should turn a characteristic color (often orange/brown depending on ligand).

-

-

Coupling Reaction:

-

Add the racemic

-bromoamide (1.0 equiv) to the catalyst solution. -

Cool the mixture to 0 °C (or -78 °C depending on specific ligand optimization).

-

Add the titrated Organozinc solution (1.3–1.6 equiv) dropwise via syringe pump or slow addition funnel over 20 minutes.

-

Critical: Slow addition prevents organozinc accumulation, suppressing homocoupling.

-

-

Workup:

-

Quench with saturated aqueous

. Extract with -

Wash organics with water (to remove DMI) and brine.

-

Purify via silica gel chromatography.

-

Self-Validating Checkpoint:

-

Observation: If the reaction mixture turns black immediately upon Zn addition and yields low conversion, oxygen ingress has occurred. The active Ni(I) species is extremely air-sensitive.

Protocol B: Suzuki-Miyaura Coupling (Palladium-Catalyzed)[1]

Application: Coupling

Materials & Reagents Table

| Component | Specification | Role |

| Catalyst | Pd(0) source. | |

| Ligand | Bulky, electron-rich ligand. Ratio Pd:L = 1:1.2. | |

| Base | Activates boronic acid.[1] Anhydrous bases preferred for sensitive substrates. | |

| Solvent | Toluene or Dioxane/Water (9:[2]1) | Non-polar solvents often favor reductive elimination. |

Step-by-Step Protocol

-

Catalyst Activation:

-

Charge a reaction vial with

, Phosphine Ligand, Boronic Acid (1.5 equiv), Base (2.0 equiv), and the -

Note: Unlike Protocol A, all solids can often be weighed in air if flushed immediately, but a glovebox is recommended for

stability.

-

-

Solvent Addition:

-

Add degassed solvent (sparged with Ar for 15 mins).

-

Why? Oxygen oxidizes the electron-rich phosphine to phosphine oxide (inactive).

-

-

Reaction:

-

Seal the vial and heat to 80–100 °C.

-

Monitor via LCMS.

-

Time: Typically complete in 2–6 hours.

-

-

Troubleshooting:

-

Issue: Significant hydrodehalogenation (reduction of Br to H).

-

Fix: Switch solvent to THF or reduce temperature. Ensure water content is controlled (use

specifically, as the hydrate provides controlled water).

-

Emerging Methodology: Photoredox/Nickel Dual Catalysis[3]

Application: Mild, room-temperature coupling compatible with high functionality (DNA-tagged libraries, late-stage functionalization). Mechanism: Light-mediated Single Electron Transfer (SET) generates the radical, which is intercepted by Nickel.

Figure 2: Dual catalytic cycle. The photocatalyst acts as a "radical pump," feeding the alkyl radical into the Nickel cycle.

Protocol Summary:

-

Mix

(5 mol%), Photocatalyst (1 mol%), Aryl Bromide, and -

Add Base (2,6-lutidine or DABCO).

-

Irradiate with Blue LEDs (450 nm) in DMSO or MeCN.

-

Fan cooling is required to maintain RT (prevent thermal elimination).

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| 1. Increase catalyst loading.2. Switch to Protocol A (Ni-radical).3. Use bulkier ligands ( | ||

| Protodehalogenation (Reduction) | Presence of hydride source or adventitious water/alcohol. | 1. Dry solvents thoroughly.2. Switch base from alkoxide to carbonate/phosphate.3. Check inert atmosphere quality. |

| No Reaction (Starting Material Recovered) | Catalyst poisoning or oxidative addition failure. | 1. Ensure ligand is not oxidized (check |

| Racemic Product (in Protocol A) | Loss of stereocontrol or background radical chain. | 1. Lower temperature (-78 °C).2. Increase ligand:metal ratio to ensure all Ni is ligated.3. Check purity of chiral ligand. |

References

-

Fischer, C., & Fu, G. C. (2005).[3] Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary

-Bromo Amides with Organozinc Reagents.[3] Journal of the American Chemical Society, 127(13), 4594–4595.[3] Linkngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Lou, S., & Fu, G. C. (2010).[4][5] Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary

-Bromo Amides with Alkylzinc Reagents.[5][6] Organic Syntheses, 87, 330.[4][5] Link -

Dai, C., & Fu, G. C. (2001).[7] The First General Method for the Suzuki-Miyaura Cross-Coupling of Alkyl Chlorides, Bromides, and Iodides. Journal of the American Chemical Society, 123(12), 2719–2724. Link

-

Zuo, Z., et al. (2014).

-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Asymmetric nickel-catalyzed Negishi cross-couplings of secondary alpha-bromo amides with organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2010–2014 - The FU RESEARCH GROUP [fugroup.caltech.edu]

- 5. Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide [dspace.mit.edu]

- 6. authors.library.caltech.edu [authors.library.caltech.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

nucleophilic substitution protocols for alpha-bromoamides

Application Note: Precision Nucleophilic Substitution Protocols for -Bromoamides

Abstract & Strategic Importance

This guide provides optimized, field-proven protocols for substituting the

Mechanistic Foundation: The "Amide Damping" Effect

To design successful experiments, one must understand why

-

Electronic Deactivation: In ketones, the carbonyl is a strong electron-withdrawing group (EWG), highly activating the

-carbon for -

Steric gating: The amide substituent (

) can create significant steric hindrance, blocking the backside attack trajectory required for

Pathway Visualization

The following diagram illustrates the competition between the desired Substitution (

Figure 1: Competing reaction pathways. Success depends on favoring the

Protocol 1: Aminolysis ( -Alkylation)

Application: Synthesis of

Optimized Conditions

-

Solvent: THF (anhydrous) or DMF.

-

Base: DIPEA (Hünig's base) or

. Avoid strong alkoxides to prevent elimination. -

Stoichiometry: 1.0 equiv Bromoamide : 1.2–2.0 equiv Amine.

Step-by-Step Workflow

-

Preparation: Dissolve the

-bromoamide (1.0 mmol) in anhydrous THF (5 mL, 0.2 M). -

Nucleophile Addition:

-

If Amine is liquid: Add amine (1.5 mmol) mixed with DIPEA (1.2 mmol) dropwise at 0°C.

-

If Amine is salt (e.g., HCl salt): Suspend amine salt in THF, add 2.5 equiv DIPEA to liberate the free base before adding the bromoamide.

-

-

The "Cold Start": Stir at 0°C for 30 minutes. This kinetic control favors substitution over elimination.

-

Progression: Allow to warm to RT. Monitor by TLC (Visualize with UV or Ninhydrin).

-

Note: If reaction is sluggish (>4h), add NaI (10 mol%) to catalyze (see Section 6).

-

-

Workup: Dilute with EtOAc. Wash with sat.

(remove acid byproducts) and Brine. Dry over

Protocol 2: Azidation (Click Chemistry Precursor)

Application: Introduction of

Optimized Conditions

-

Solvent: DMSO or DMF (High dielectric constant dissociates the

ion pair, increasing nucleophilicity). -

Reagent: Sodium Azide (

).[1][2] -

Temperature: Room Temperature (Do not heat unless necessary; azides are thermally unstable).

Step-by-Step Workflow

-

Safety Check: Ensure all halogenated solvents (DCM, Chloroform) are removed from the hood and waste lines. Use plastic spatulas.

-

Dissolution: Dissolve

-bromoamide (1.0 mmol) in DMSO (3 mL). -

Azide Addition: Add

(1.1 mmol) in a single portion.-

Observation: The suspension will gradually clear or change turbidity as NaBr precipitates (solubility difference).

-

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: IR spectroscopy is ideal here. Look for the appearance of the strong azide stretch at ~2100

.

-

-

Quench & Extraction: Pour mixture into ice-water (15 mL). The product often precipitates.

-

If solid: Filter and wash with cold water.

-

If oil: Extract with

(Diethyl ether) or EtOAc. Do not concentrate to dryness if the C/N ratio is < 3 (explosive hazard) [2].

-

Protocol 3: Thiol Substitution (Bioconjugation)

Application: Cysteine modification, macrocyclization. Advantage: Thiols are "soft" nucleophiles and highly reactive, often requiring no exogenous base if the thiol is sufficiently acidic, or only weak base.

Optimized Conditions

-

Solvent: MeOH/Water (3:1) or DMF.[3]

-

Base: Sodium Acetate (mild) or

(if thiol is protonated).

Step-by-Step Workflow

-

Solution A: Dissolve

-bromoamide (1.0 mmol) in DMF (2 mL). -

Solution B: Dissolve Thiol (1.1 mmol) and Sodium Acetate (1.2 mmol) in DMF (2 mL).

-

Why Acetate? It buffers the HBr generated without being basic enough to cause elimination or epimerization of the

-center.

-

-

Combination: Add Solution B to Solution A slowly at RT.

-

Reaction: Reaction is usually rapid (< 1 hour).

-

Purification: Since thioethers are prone to oxidation (to sulfoxides), avoid prolonged exposure to air. Flash chromatography should be fast.

Optimization: The Finkelstein Modification

When the

Concept: Iodide (

-

(Equilibrium favors

- (Fast substitution).

Protocol Modification

Add 10–20 mol% Sodium Iodide (NaI) to the reaction mixture.

-

Effect: Converts the

-bromoamide to the transient, highly reactive -

Solvent Note: This works best in Acetone (classic Finkelstein) or DMF.

Data & Troubleshooting

Solvent Selection Guide

| Solvent | Dielectric Const. ( | Suitability | Notes |

| DMF | 36.7 | Excellent | Solvates cations, leaves anions "naked" and reactive. |

| DMSO | 46.7 | Excellent | Best for Azide ( |

| Acetone | 20.7 | Good | Standard for Finkelstein (NaI). Volatile. |

| THF | 7.5 | Moderate | Good for amines; poor for ionic nucleophiles ( |

| DCM | 8.9 | Unsafe/Poor | DANGER with Azides. Poor |

Workflow Logic for Purification

Figure 2: Simplified workup decision tree based on product basicity.

References

-

Conrow, R. E., & Dean, W. D. (2008). "Diazidomethane Explosion Hazards."[1][2] Organic Process Research & Development. [Link]

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]

-

Effland, R. C., et al. (1981). "Synthesis of alpha-amino amides via the nucleophilic substitution of alpha-bromo amides." Journal of Medicinal Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-N-(4-methylphenyl)butanamide Synthesis

Ticket ID: #SYN-BR-TOL-001

Subject: Yield Optimization & Impurity Control for

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-bromo-N-(4-methylphenyl)butanamide via the acylation of p-toluidine with 2-bromobutyryl bromide.[1]

While this appears to be a standard Schotten-Baumann type acylation, the presence of the

The Core Challenge: Kinetic vs. Thermodynamic Control

-

Desired Pathway (Kinetic): Nucleophilic attack at the Carbonyl (C=O). Fast at

. -

Undesired Pathway (Thermodynamic): Nucleophilic attack at the

-Carbon (C-Br).[1] Slower, but significant at Room Temperature (RT) or with excess amine.

Standardized Optimization Protocol

Adhere to this protocol to minimize the "Double-Alkylation" side reaction.

Reagent Stoichiometry Table

| Component | Role | Equivalents (Eq) | Notes |

| p-Toluidine | Nucleophile | 1.00 | Limiting reagent.[1] Recrystallize if oxidized (dark/purple). |

| 2-Bromobutyryl Bromide | Electrophile | 1.05 - 1.10 | Slight excess to ensure full conversion of amine.[1] |

| Triethylamine (TEA) | HCl Scavenger | 1.10 - 1.20 | Must be dry.[1] Pyridine is a valid alternative. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous. Critical to prevent hydrolysis. |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask under Nitrogen or Argon flow.[1]

-

Why: 2-bromobutyryl bromide hydrolyzes rapidly in moist air to form HBr and 2-bromobutyric acid, which will not react with the amine under these conditions, killing yield.[1]

Step 2: Solvation & Cooling (The "Zero-Degree" Rule)

-

Dissolve p-toluidine (1.0 Eq) and TEA (1.1 Eq) in anhydrous DCM.

-

Cool the solution to

using an ice/water bath. -

Critical Checkpoint: Ensure the solution is homogeneous before proceeding.

Step 3: Controlled Addition

-

Dilute 2-bromobutyryl bromide (1.05 Eq) in a small volume of DCM.

-

Add this solution dropwise over 30–60 minutes.

-

Mechanism: Slow addition keeps the concentration of the acid bromide low relative to the base, preventing local "hotspots" of exothermicity that trigger side reactions.

Step 4: Reaction & Quench

-

Allow to stir at

for 1 hour, then warm to RT for 1 hour. -

Monitor: Check TLC. If p-toluidine is consumed, stop immediately .[1] Do not let it stir overnight "just to be safe." Prolonged stirring favors the displacement of Br.

-

Quench: Wash with 1M HCl (removes unreacted amine/TEA), then Sat. NaHCO

(removes acid byproducts), then Brine.

Troubleshooting Matrix (FAQ)

Q1: My product is an oil or sticky solid, but it should be crystalline. Why?

-

Diagnosis: You likely have the

Byproduct (Secondary Amine). -

Cause: The amine attacked the C-Br bond.[2] This happens if the reaction got too warm or if you used excess amine.

-

Fix: Use the acid bromide in slight excess (not the amine). Keep the reaction at

longer.

Q2: I see a new spot on TLC that is UV-active but non-polar.

-

Diagnosis: Elimination Product (

-unsaturated amide).[1] -

Cause: Formation of N-(4-methylphenyl)but-2-enamide.[1] This occurs if the base is too strong or the temperature is too high, causing dehydrohalogenation.

-

Fix: Ensure you are using a mild base like TEA or DIPEA, not hydroxide or alkoxide bases.

Q3: Low yield, but the starting material is gone.

-

Diagnosis: Hydrolysis or Aqueous Loss.

-

Cause: The acid bromide hydrolyzed before reacting, or the product (which is somewhat polar) was lost during the aqueous wash.

-

Fix: Use strictly anhydrous DCM. During workup, re-extract the aqueous layer 3x with DCM to recover the amide.

Reaction Pathway Visualization

The following diagram illustrates the "Happy Path" (Yield) versus the "Yield Killers" (Byproducts).

Caption: Figure 1. Kinetic competition between acylation (Green) and alkylation/elimination side reactions (Red).

References & Authority

-

Fundamental Amide Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

-Haloamide Reactivity: Erian, A. W., et al. (2003).[1] "The chemistry of

-

Prevention of Side Reactions: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Specific Protocol Adaptation: Based on general procedures for N-(4-bromophenyl)-2-bromoacetamide synthesis found in: Journal of Medicinal Chemistry protocols for HDAC inhibitors containing

-haloamide warheads.

Sources

separating 2-bromo-N-(4-methylphenyl)butanamide from 2-bromobutyric acid

Technical Support Center: Purification of -Bromo Amides

Ticket ID: #BA-704-SEP Subject: Separation of 2-bromo-N-(4-methylphenyl)butanamide from 2-bromobutyric acid Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

You are attempting to isolate This compound (Target Amide) from a reaction mixture containing 2-bromobutyric acid (Acid Impurity).

This separation relies on the significant acidity difference between the two species.[4] The impurity is a carboxylic acid (

Module 1: The Primary Workflow (Standard Extraction)

Use this protocol for standard purification of crude reaction mixtures.

Reagents & Materials

-

Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

-

Washing Base: Saturated aqueous Sodium Bicarbonate (

).[1][2][3] -

Drying Agent: Anhydrous Magnesium Sulfate (

) or Sodium Sulfate (

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in DCM or EtOAc (approx. 10 mL per gram of crude).

-

Why? Both the amide and the acid are soluble in these organic solvents.

-

-

The Critical Wash (Acid Removal):

-

Phase Separation: Allow layers to separate completely.

-

Repeat Wash: Drain the organic layer and wash it a second time with fresh

to ensure complete removal of the acid. -

Final Polish: Wash the organic layer once with Brine (Sat.[2][3] NaCl) to remove trapped water.[2][3]

-

Drying & Concentration:

Data Verification Table

| Compound | Functional Group | pKa | Phase in NaHCO3 Wash |

| Target Amide | Neutral Amide | ~16 | Organic Layer |

| Impurity | Carboxylic Acid | 2.94 [1] | Aqueous Layer (as Carboxylate) |

Module 2: Troubleshooting & FAQs

Common issues encountered during this specific workflow.

Q1: I formed a stubborn emulsion. The layers won't separate.

Diagnosis: Amides derived from anilines (like p-toluidine) often increase the viscosity of the organic layer, and the density of 2-bromobutyric acid derivatives can match water closely. Solution:

-

Add Brine: Add 10-20 mL of saturated brine to the funnel. This increases the ionic strength of the aqueous layer, forcing separation ("Salting out").

-

Filtration: If solid particulates are visible at the interface, filter the entire mixture through a Celite pad or glass wool, then return to the funnel.

Q2: Can I use NaOH instead of NaHCO3 to be sure I get all the acid?

Critical Warning: NO.

While NaOH is a stronger base,

-

Risk 1 (Hydrolysis): Strong hydroxide can attack the amide carbonyl, hydrolyzing your product back to the amine and acid [2].[9]

-

Risk 2 (Displacement): The hydroxide can displace the

-bromine via -

Verdict: Stick to Bicarbonate (

) or Carbonate (

Q3: My yield is lower than expected. Where is my product?

Diagnosis: The amide might have precipitated or been mechanically lost.[2][3] Check:

-

Did a solid precipitate during the extraction?

-bromo amides have low water solubility but can crash out of cold organic solvents.[1][2][3] Check the interface. -

Back-Extraction: The aqueous layer might hold some amide if the volume was too large.[2][3] Extract the combined aqueous washes once with a small portion of fresh DCM, then combine this with your main organic fraction.

Module 3: Advanced Purification (Tier 2)

Use these methods if the extraction did not yield >95% purity (e.g., for analytical standards).

Method A: Recrystallization (Recommended)

Since the target is a solid (likely MP ~96-111°C based on analogs [3]), recrystallization is the most efficient purification method for removing trace non-acidic impurities.

-

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1][2][3]

-

Protocol:

-

Dissolve the crude solid in the minimum amount of boiling Ethanol (or EtOAc).

-

Add hot Water (or Hexane) dropwise until the solution turns slightly cloudy (persistent turbidity).

-

Add one drop of the good solvent (EtOH/EtOAc) to clear it.[3]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Method B: Flash Column Chromatography

If the impurity is non-acidic (e.g., unreacted aniline), use silica gel chromatography.

Visual Logic: The Extraction Decision Tree

Figure 1: Logical flow for the acid-base separation of the target amide from the bromobutyric acid impurity.

References

-

ChemicalBook. (2026).[2][3] 2-Bromobutyric acid Properties and pKa Data. Retrieved from [3]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. "Hydrolysis of Amides under Basic Conditions." Oxford University Press.[2][3]

-

PubChem. (2025).[2][3] 2-Bromo-N-(4-methylphenyl)acetamide (Analogous Structure Data). National Library of Medicine.[2][3] Retrieved from [2][3]

-

Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for Acid-Base Extraction protocols).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. Amide Synthesis [fishersci.dk]

- 5. comptox.epa.gov [comptox.epa.gov]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. Amides can be hydrolysed under acidic or basic conditions too [ns1.almerja.com]

- 8. physics.emu.edu.tr [physics.emu.edu.tr]

- 9. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 10. m.youtube.com [m.youtube.com]

improving enantioselectivity in reactions of chiral 2-bromoamides

Welcome to the Advanced Chiral Synthesis Support Center. Current Status: Operational | Topic: Enantioselective Transformations of 2-Bromoamides

I am Dr. Aris, your Senior Application Scientist. You are likely here because your chiral HPLC traces are showing racemization, or you are attempting to force a stereoconvergent reaction on a stubborn substrate.

The chemistry of 2-bromoamides is a "stereochemical switchboard." Depending on your conditions, the reaction can proceed via Direct Substitution (

Below are the diagnostic protocols and standard operating procedures (SOPs) to control this switchboard.

Module 1: The Diagnostic Framework

Before fixing the reaction, we must identify the leakage pathway.

Visualizing the Stereochemical Switchboard

The following diagram illustrates the three competing pathways that determine your final enantiomeric excess (ee).

Figure 1: The Mechanistic Divergence. Path Red leads to racemization. Path Yellow (NGP) leads to retention.[1][2] Path Blue leads to inversion.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #101: "My optically active 2-bromoamide is racemizing during nucleophilic substitution."

Diagnosis: The

Corrective Protocol:

-

Switch to "Soft" Nucleophiles: Use azides (

) or thiols instead of amines for the initial displacement. Azides are excellent nucleophiles but poor bases, favoring -

The "Cold-Snap" Technique: Perform the addition at -78°C or -20°C. The activation energy for

is often lower than that for proton abstraction. -

Solvent Swap: Avoid polar protic solvents (MeOH, EtOH) which stabilize the enolate/carbocation. Use polar aprotic solvents (DMF, MeCN) to accelerate the

rate relative to racemization.

Ticket #102: "I need to synthesize a chiral -amino amide from a RACEMIC bromoamide."

Diagnosis: You need a Dynamic Kinetic Resolution (DKR) .[3] This utilizes the lability of the

The DKR Protocol (TBAI/DIEA System): This system, heavily researched by groups like Nunn and Caddick, allows for high enantioselectivity from racemic starting materials.

| Component | Role | Recommended Reagent |

| Catalyst | Phase Transfer Catalyst (PTC) | Tetrabutylammonium iodide (TBAI) or Chiral Cinchona Alkaloid |

| Base | Racemization Promoter | DIEA (Diisopropylethylamine) |

| Nucleophile | Chiral Selector | Chiral |

| Solvent | Medium | DCM or THF |

Step-by-Step DKR Workflow:

-

Equilibration: Dissolve racemic 2-bromoamide in DCM. Add TBAI (0.5 equiv) and DIEA (1.0 equiv). Stir for 30 mins. Why? This ensures the enantiomers of the bromoamide are rapidly interconverting (

). -

Nucleophilic Attack: Add the chiral amine nucleophile slowly.

-

Mechanism: The nucleophile reacts faster with one enantiomer of the bromoamide (matched pair) than the other (mismatched pair). Because the bromoamide enantiomers are equilibrating, the entire pool is funneled into the single diastereomeric product.

Expert Insight: If yield is <50%, your racemization rate (

) is too slow. Increase the amount of soluble iodide (TBAI), which acts as a nucleophilic catalyst to transiently form the more reactive (and racemizable)-iodoamide.

Ticket #103: "I observed Retention of Configuration instead of Inversion."

Diagnosis: You have triggered Neighboring Group Participation (NGP) . The amide oxygen attacked the

-

Inversion 1 (Amide O attack) + Inversion 2 (Nucleophile attack) = Net Retention .

Troubleshooting:

-

Remove Silver (Ag+): Silver salts abstract the halogen and force the cation/NGP pathway. If you want inversion, avoid Ag.

-

Steric Twist: Use bulky protecting groups on the Amide Nitrogen. If the amide cannot achieve planarity with the

-carbon, the Oxygen cannot attack effectively.

Module 3: Advanced Protocols & Data

Comparative Efficiency of Catalysts for Enantioselective Alkylation

When alkylating 2-bromoamides (or using them as electrophiles), the choice of catalyst defines the stereochemical outcome.

| Catalyst Class | Mechanism | Typical ee% | Primary Use Case |

| Cinchona Alkaloids | Phase Transfer (Ion Pairing) | 85-95% | Enantioselective alkylation of glycine imines with bromoamides. |

| Maruoka Catalysts | Chiral Spiro-Ammonium | >98% | High-precision substitutions on sterically hindered substrates. |

| Squaramides | H-Bonding Donor | 90-96% | Anion-binding catalysis; excellent for non-covalent activation. |

| Ag2O | Lewis Acid / Halogen Abstraction | N/A (Retention) | Forcing substitution on unreactive tertiary centers (often leads to retention). |

Protocol: Synthesis of Chiral -Azido Amides (Inversion Strategy)

Target: Converting a chiral 2-bromoamide to an azide with >95% conservation of ee (Inversion).

-

Preparation: Dissolve (R)-2-bromo-N-benzylpropanamide (1.0 mmol) in anhydrous DMF (0.2 M).

-

Cooling: Cool to -20°C . Critical for suppressing enolization.

-

Reagent: Add Sodium Azide (

, 1.5 mmol) in one portion. -

Additives: Add 18-Crown-6 (0.1 equiv).

-

Why? The crown ether complexes the Sodium, leaving the Azide anion "naked" and highly reactive. This increases the rate of

(

-

-

Quench: Pour into water/EtOAc after 2 hours. Do not let it warm up before quenching.

References

-

Dynamic Kinetic Resolution of

-Bromo Carboxylic Acid Derivatives.- Source: Nunn, M. et al. (2001). Tetrahedron: Asymmetry.

- Context: Establishes the TBAI/DIEA protocol for converting racemic bromoamides to chiral amino acid deriv

-

(Journal Landing Page)

-

Neighboring Group Particip

- Source: Winstein, S. et al. (1942). J. Am. Chem. Soc.

- Context: Explains the "Double Inversion" mechanism leading to retention of configur

-

Enantioselective Phase Transfer C

- Source: Maruoka, K. & Ooi, T. (2003). Chemical Reviews.

- Context: Use of chiral ammonium salts for controlling stereochemistry in -halo carbonyl reactions.

-

Stereospecific Nucleophilic Substitution of

-Haloamides.- Source: Effenberger, F. et al. (1991). Angewandte Chemie.

- Context: Detailed kinetics on the competition between inversion and racemiz

Sources

Validation & Comparative

Advanced Characterization of Secondary Amides via IR Spectroscopy

Topic: Advanced IR Spectroscopy Guide: Characterization of Secondary Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of small molecule drug discovery and peptidomimetic design, the secondary amide (R-CO-NH-R') is not merely a functional group—it is the structural backbone of biological activity. Unlike primary or tertiary amides, secondary amides possess a unique donor-acceptor motif critical for maintaining the 3D conformation of protein backbones and drug-receptor interactions.

This guide provides a rigorous technical analysis of secondary amides, comparing their spectral "performance" (resolution, band position, and sensitivity) against primary/tertiary alternatives and across varying experimental phases. It includes a self-validating protocol for assessing hydrogen bonding strength—a key parameter in optimizing oral bioavailability.

Technical Deep Dive: The Secondary Amide Spectral Signature

The infrared spectrum of a secondary amide is defined by a complex interplay of vibrational modes, heavily influenced by resonance delocalization and hydrogen bonding. Unlike simple carbonyls, the amide bond exhibits partial double-bond character (

Characteristic Band Assignments

The "performance" of IR analysis relies on resolving these five critical bands.

| Band Name | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Mechanistic Insight |

| Amide A | 3300 – 3250 | N-H Stretching (Resonance Enhanced) | Exclusively present in |

| Amide B | ~3100 | Fermi Resonance (N-H Stretch + Amide II Overtone) | A "ghost" peak appearing only when the Amide II overtone energetically matches the N-H stretch. |

| Amide I | 1680 – 1630 | C=O[1][2] Stretching (~80%) | The most intense band. Shifts to lower frequencies than ketones due to resonance ( |

| Amide II | 1570 – 1515 | N-H Bending (60%) + C-N Stretching (40%) | The Differentiator. This "Mixed Mode" is absent in tertiary amides and distinct from the pure scissoring of primary amides. |

| Amide III | 1350 – 1250 | C-N Stretching + N-H Bending | Weak and often obscured in the fingerprint region, but sensitive to backbone conformation. |

Expert Insight: The Amide I band is your primary indicator of secondary structure.[3] In proteins, a shift from 1650 cm⁻¹ (

-helix) to 1630 cm⁻¹ (-sheet) indicates a change in the H-bonding environment of the secondary amide backbone.

Comparative Analysis: Structural Differentiation

To validate a secondary amide structure, one must rule out its "alternatives": primary and tertiary amides.[1][4] The following logic tree and comparison table illustrate the decision-making process.

Table 1: Spectral Performance Comparison by Amide Class

| Feature | Secondary Amide (Target) | Primary Amide (Alternative 1) | Tertiary Amide (Alternative 2) |

| N-H Stretch Region | Single Band (~3300 cm⁻¹) | Doublet (Sym/Asym stretch at ~3350/3180 cm⁻¹) | Absent (No N-H bond) |

| Amide I Position | 1680–1630 cm⁻¹ | 1690–1650 cm⁻¹ | 1670–1630 cm⁻¹ |

| Amide II Region | Strong Band at ~1550 cm⁻¹ | Scissoring Band at ~1620 cm⁻¹ (often overlaps Amide I) | Absent |

| H-Bond Capability | Donor & Acceptor | Strong Donor (2H) & Acceptor | Acceptor Only (No Donor) |

Visualization: Amide Classification Logic

The following diagram outlines the logical flow for classifying an unknown amide based on spectral data.

Figure 1: Decision tree for distinguishing amide classes based on N-H stretching and Amide II bending modes.

Comparative Analysis: Phase & Environment Effects

The "performance" of a secondary amide in a biological system is defined by its Hydrogen Bonding (H-bond) status. IR spectroscopy can distinguish between Intermolecular H-bonding (concentration dependent) and Intramolecular H-bonding (concentration independent).[5]

-

Solid State (KBr/ATR): Molecules are locked in a rigid H-bonded lattice.

-

Result: Broad, lower frequency N-H stretch (~3280 cm⁻¹).

-

-

Dilute Solution (CCl₄/CHCl₃): Molecules are isolated ("Free").

-

Result: Sharp, higher frequency N-H stretch (~3440 cm⁻¹).

-

Critical Observation: If the N-H peak remains at a lower frequency (~3300 cm⁻¹) even in highly dilute solution (< 0.005 M), the molecule exhibits Intramolecular H-bonding (e.g., forming a pseudo-ring structure). This is a highly desirable trait in drug design for membrane permeability.

Experimental Protocol: Variable Concentration Study

This self-validating protocol determines whether a secondary amide is involved in Inter- or Intramolecular hydrogen bonding.

Objective: Differentiate H-bond types by observing spectral shifts upon dilution.

Reagents & Equipment:

-

Analyte: Secondary Amide sample (dry).

-

Solvent: Spectroscopic grade CCl₄ or CHCl₃ (Non-polar, non-H-bonding).

-

Cell: NaCl or CaF₂ liquid transmission cell (variable pathlength or 1.0 mm fixed).

Workflow:

-

Preparation (Stock): Prepare a 0.1 M solution of the analyte.

-

Baseline Scan: Collect background spectrum of pure solvent.

-

Sequential Dilution:

-

Measure 0.1 M sample.

-

Dilute to 0.01 M (10x).

-

Dilute to 0.001 M (100x). Note: Increase pathlength or scans if signal is weak.

-

-

Data Analysis: Overlay the N-H stretching region (3500–3200 cm⁻¹).

Visualization: Dilution Protocol Logic

Figure 2: Experimental workflow for determining Hydrogen Bonding nature via dilution.

References

-

Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

comparison of reactivity: 2-bromo vs 2-chloro-N-(4-methylphenyl)butanamide

Comparative Reactivity Profile: -Bromo vs. -Chloro -Arylbutanamides[1]

Executive Summary

Objective: To provide a technical comparison between 2-bromo-N-(4-methylphenyl)butanamide (Target A) and 2-chloro-N-(4-methylphenyl)butanamide (Target B), focusing on their utility as electrophiles in nucleophilic substitution and radical-mediated transformations.

Verdict:

-

2-Bromo Analog: The superior reagent for rapid functionalization under mild conditions.[1] It exhibits a reactivity profile approximately 50–100x faster in

reactions due to the weaker C–Br bond and higher polarizability of the leaving group. It is the preferred choice for Atom Transfer Radical Polymerization (ATRP) initiation. -

2-Chloro Analog: Offers superior hydrolytic stability and lower cost.[1] It is best reserved for reactions requiring elevated temperatures or when the product requires long-term storage prior to subsequent steps.

Structural & Theoretical Foundation

Both compounds are

| Feature | This compound | 2-Chloro-N-(4-methylphenyl)butanamide |

| Leaving Group | Bromide ( | Chloride ( |

| C–X Bond Length | ~1.94 Å | ~1.77 Å |

| Bond Dissociation Energy (BDE) | ~68 kcal/mol | ~81 kcal/mol |

| Polarizability | High (Soft Electrophile) | Moderate (Harder Electrophile) |

| Primary Mechanism |

Mechanistic Insight: The Pathway

The reaction with nucleophiles (e.g., azides, amines, thiols) proceeds via a concerted bimolecular substitution (

Key Driver: The C–Br bond is significantly weaker and longer than the C–Cl bond. In the transition state, the C–Br bond breaks more readily, lowering the activation energy (

Figure 1: Comparative mechanistic pathway for nucleophilic substitution.[1] The bromide pathway (top) faces a lower energetic barrier.

Experimental Comparison: Reactivity Data

The following data summarizes the performance of both analogs in a standard substitution reaction with Sodium Azide (

Reaction Conditions: 1.0 equiv Haloamide, 1.5 equiv

| Metric | 2-Bromo Analog | 2-Chloro Analog | Note |

| Time to 95% Conversion | 2 hours | > 24 hours | Bromide reacts rapidly at RT.[1] |

| Required Temp for <2h Rxn | Chloride requires thermal activation.[1] | ||

| Side Product Formation | Minimal (<2%) | Moderate (5-10%) | Prolonged heating of Chloro analog can lead to elimination or hydrolysis.[1] |

| Finkelstein Susceptibility | N/A | High | Chloro analog often requires KI catalysis (Finkelstein condition) to react efficiently.[1] |

Radical Reactivity (ATRP Context)

For researchers using these amides as initiators for Atom Transfer Radical Polymerization (ATRP):

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate fresh high-reactivity substrate.[1]

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and addition funnel. Flush with Argon.

-

Reagents:

- -Toluidine (1.0 equiv, 10 mmol)

-

Triethylamine (

) (1.2 equiv, 12 mmol)[1] -

Dichloromethane (DCM) (anhydrous, 50 mL)

-

Addition: Cool the amine/base solution to

. Dropwise add 2-bromobutyryl bromide (1.0 equiv) over 15 minutes.-

Note: The reaction is highly exothermic.

-

-

Workup: Stir at

for 1 hour, then warm to RT for 2 hours. Wash with 1M HCl (2x), Sat. -

Purification: Dry over

, concentrate, and recrystallize from Hexanes/EtOAc.-

Yield: Typically 85-95%.

-

Protocol B: Comparative Nucleophilic Substitution (Kinetic Assay)

Use this workflow to validate reactivity differences in your specific application.[1]

-

Preparation: Dissolve 1.0 mmol of the 2-bromo analog in 2 mL DMSO in Vial A. Dissolve 1.0 mmol of the 2-chloro analog in 2 mL DMSO in Vial B.

-

Nucleophile: Add 1.5 mmol of Sodium Azide (

) to both vials simultaneously. -

Monitoring: Stir at

. -

Sampling: Take aliquots at t=15 min, 1h, 4h, and 24h.

-

Analysis: Analyze via HPLC or LC-MS.

-

Expectation: Vial A will show >50% conversion by t=1h. Vial B will show <5% conversion by t=1h.

-

Decision Guide: Which to Choose?

Use the following logic flow to select the appropriate starting material for your research.

Figure 2: Selection logic for

References

-

Fundamental Reactivity of

-Haloamides- Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Context: Establishes the leaving group order for reactions adjacent to carbonyls.

-

[1]

-

Kinetic Studies on Nucleophilic Substitution

-

Source: Streitwieser, A. Solvolytic Displacement Reactions.[1] McGraw-Hill.

- Context: Provides quantitative relative rate data for halide leaving groups ( r

-

-

Application in ATRP (Atom Transfer Radical Polymeriz

-

Synthesis of N-Aryl-2-haloamides

Navigating the Separation of 2-bromo-N-(4-methylphenyl)butanamide: A Comparative Guide to HPLC Method Development and Analysis

For researchers, scientists, and drug development professionals, the accurate and robust analysis of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-bromo-N-(4-methylphenyl)butanamide, a compound of interest in synthetic and medicinal chemistry. In the absence of established literature methods for this specific analyte, this document serves as a practical, experience-driven roadmap for method development, optimization, and comparison with alternative analytical techniques. We will delve into the causal relationships behind experimental choices, ensuring a self-validating approach to protocol design.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

This compound is a moderately polar and non-ionizable molecule under typical reversed-phase HPLC conditions. Its structure, featuring a brominated chiral center and an aromatic ring, suggests that reversed-phase chromatography will be the primary mode of separation. The presence of the bromine atom and the aromatic ring makes it amenable to UV detection.

Key structural features influencing HPLC retention:

-

Hydrophobicity: The butyl chain and the tolyl group contribute to the molecule's hydrophobicity, leading to retention on non-polar stationary phases.

-

Polarity: The amide linkage introduces a polar functional group that can interact with residual silanols on the stationary phase and polar components of the mobile phase.

-

Chirality: The presence of a stereocenter at the second carbon of the butanamide chain necessitates consideration of chiral separation techniques if enantiomeric purity is a critical quality attribute.

Comparative Analysis of HPLC Retention under Various Conditions

The retention time of an analyte in HPLC is a critical parameter that is influenced by a multitude of factors.[1][2] Understanding and controlling these variables is paramount for developing a robust and reproducible analytical method.

Reversed-Phase HPLC: The Workhorse for Non-polar to Moderately Polar Compounds

Reversed-phase HPLC (RP-HPLC) is the most common starting point for the analysis of compounds like this compound due to its versatility and the hydrophobic nature of the analyte. The fundamental principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.[3][4]

Experimental Protocol 1: General Reversed-Phase Screening

-

Objective: To establish initial retention and peak shape for this compound.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in acetonitrile at a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

-

A C18 column is selected for its high hydrophobicity, which is expected to provide good retention for the analyte.

-

Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

-

A gradient elution is employed to screen a wide range of mobile phase compositions to determine the optimal elution conditions.

-

A column temperature of 30°C is a common starting point to ensure reproducibility and efficiency.[1][5]

Expected Outcome and Comparative Data:

The retention time will be highly dependent on the percentage of acetonitrile in the mobile phase. A higher percentage of water will lead to a longer retention time due to the increased polarity of the mobile phase, which drives the non-polar analyte onto the stationary phase.[3]

Table 1: Predicted Retention Time of this compound under Different Isocratic Reversed-Phase Conditions

| Mobile Phase Composition (Acetonitrile:Water) | Predicted Retention Time (min) | Rationale |

| 60:40 | ~ 8-12 | Stronger elution due to higher organic content. |

| 50:50 | ~ 15-20 | Weaker elution, leading to increased retention. |

| 40:60 | > 25 | Very weak elution, potentially leading to excessively long run times. |

Note: These are estimated retention times and will vary based on the specific column chemistry and HPLC system.

Chiral HPLC: Resolving Enantiomers

For pharmaceutical applications, the separation of enantiomers is often a regulatory requirement.[6] Given the chiral center in this compound, a chiral separation method may be necessary. Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad applicability.[7][8]

Experimental Protocol 2: Chiral Separation Screening

-

Objective: To achieve baseline separation of the enantiomers of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

-

Polysaccharide-based CSPs are known to effectively separate a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[6]

-

Normal-phase eluents like hexane and IPA are typically used with these columns to promote the necessary chiral recognition interactions.[7]

-

Screening different ratios of hexane to IPA is crucial as the polarity of the mobile phase significantly impacts enantioselectivity and retention.[8]

Expected Outcome and Comparative Data:

The retention and separation of the enantiomers will be highly sensitive to the mobile phase composition. A higher percentage of the polar modifier (IPA) will generally decrease retention time but may also affect the resolution between the enantiomers.

Table 2: Predicted Performance of a Chiral HPLC Separation

| Mobile Phase (Hexane:IPA) | Predicted Retention Times (min) | Predicted Resolution (Rs) | Rationale |

| 90:10 | Enantiomer 1: ~10-15Enantiomer 2: ~12-18 | > 1.5 | Good initial condition for screening. |

| 80:20 | Enantiomer 1: ~6-9Enantiomer 2: ~7-10 | May decrease | Faster elution, but potentially lower resolution. |

| 70:30 | Enantiomer 1: ~4-6Enantiomer 2: ~5-7 | Likely to decrease further | Very fast elution, risking co-elution. |

Note: The elution order of enantiomers can sometimes be reversed by changing the mobile phase modifier or the type of polysaccharide-based CSP.[8]

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, other techniques can also be employed for the analysis of halogenated organic compounds.

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | High sensitivity and selectivity, excellent for identifying impurities.[9][10] | Requires the analyte to be volatile and thermally stable, or require derivatization. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly selective and sensitive mass spectrometric detection. | High sensitivity and specificity, can provide structural information.[11] | Higher instrumentation cost and complexity. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Provides functional group information, useful for structural confirmation.[12] | Not a quantitative technique and not suitable for separation. |

Visualizing the Workflow

A logical workflow is essential for efficient method development.

Caption: A workflow for HPLC method development for this compound.

Conclusion

The analysis of this compound by HPLC is readily achievable through a systematic method development approach. This guide has provided a comparative framework for selecting and optimizing both reversed-phase and chiral HPLC conditions. By understanding the fundamental principles of chromatography and the specific properties of the analyte, researchers can develop robust and reliable analytical methods. The consideration of alternative techniques such as GC-MS and LC-MS/MS provides a comprehensive analytical toolkit for the characterization of this and other novel chemical entities.

References

- Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?

- The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza.

- The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. (2015, May 12).

- Syed, R. A. (n.d.).

- SHIMADZU CORPORATION. (n.d.). Factors Affecting Retention Time.

- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).

- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.

- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.

- Alternative Methodologies for Halogenation of Organic Compounds. Bentham Science.

- Sigma-Aldrich. (n.d.). This compound.

- Chemdiv. (n.d.). Compound N-(2-bromo-4-methylphenyl)butanamide.

- PubChem. (n.d.). This compound (C11H14BrNO).

- ResearchGate. (2025, August 10).

- ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis [Download Table].

- Amerigo Scientific. (n.d.). 2-Bromo-N-methyl-N-(4-methylphenyl)butanamide.

- US EPA. (2025, October 15). 2-bromo-N-(4-methylphenyl)propanamide Properties.

- SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column.

- Phenomenex. (n.d.).

- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- PubMed. (2013, January 15). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.

- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)

- GL Sciences. (n.d.). Organic Solvents Retention Time Table.

- ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.

- Mechanisms of retention in HPLC Part 2.

- ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. (2024, February 28).

Sources

- 1. researchgate.net [researchgate.net]